![molecular formula C18H22N2O6S B2907698 Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate CAS No. 1251593-88-0](/img/structure/B2907698.png)
Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a pyridine-based compound with the molecular formula C18H22N2O6S and a molecular weight of 394.44.
Preparation Methods
The synthesis of Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate involves several steps. One common synthetic route includes the use of azepane, sulfonyl chloride, and 2-oxopyridine as starting materials. The reaction typically proceeds through a series of nucleophilic substitution and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyridine moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate can be compared with other pyridine-based compounds, such as:
Methyl 3-methyl-2-furoate: A simpler furoate ester with different chemical properties and applications.
Indole derivatives: Compounds with a similar heterocyclic structure but different biological activities and uses.
Properties
IUPAC Name |
methyl 5-[[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-25-18(22)15-9-8-14(26-15)13-19-10-6-7-16(17(19)21)27(23,24)20-11-4-2-3-5-12-20/h6-10H,2-5,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNURGQCKPXOWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
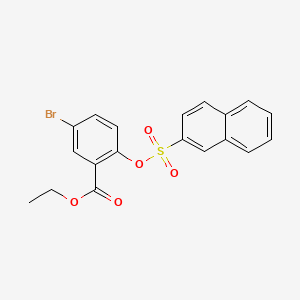
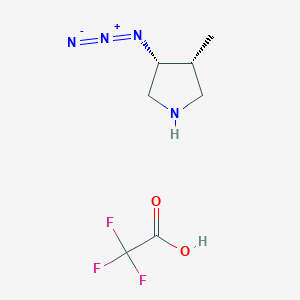
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2907617.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2907618.png)
![5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2907619.png)
![2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2907620.png)
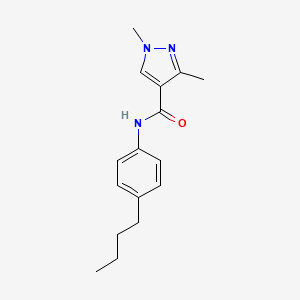

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2907625.png)
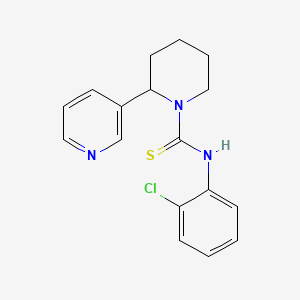

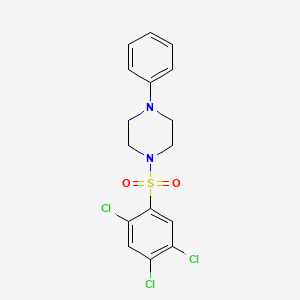
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide](/img/structure/B2907636.png)
![N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2907638.png)
